molecular formula C20H26N4 B6420693 N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-11-2

N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6420693
CAS No.: 890628-11-2
M. Wt: 322.4 g/mol
InChI Key: BULHQJHHVGIMAP-UHFFFAOYSA-N
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Description

N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. The structure of this compound consists of a fused pyrazole and pyrimidine ring system, which provides a rigid and planar framework .

Future Directions

The future directions of “N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its potential as an antitumor scaffold and enzymatic inhibitor . Additionally, its potential as an inhibitor of M.tb highlights its potential in the treatment of tuberculosis .

Preparation Methods

The synthesis of N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-phenyl-5-propylpyrazole with a suitable electrophile, such as N-halosuccinimides, can lead to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative . Industrial production methods may involve the use of microwave-assisted protocols to enhance reaction efficiency and yield .

Chemical Reactions Analysis

N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-halosuccinimides for halogenation, and palladium-catalyzed reactions for cyanation . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, halogenation can lead to the formation of halide derivatives, while cyanation can produce cyano derivatives .

Comparison with Similar Compounds

N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family. Some of these similar compounds include 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one . These compounds share a similar fused-ring structure but differ in their substituents and functional groups. The unique combination of substituents in this compound contributes to its distinct biological and photophysical properties .

Properties

IUPAC Name

N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-3-5-9-13-21-19-14-17(10-4-2)23-20-18(15-22-24(19)20)16-11-7-6-8-12-16/h6-8,11-12,14-15,21H,3-5,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULHQJHHVGIMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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